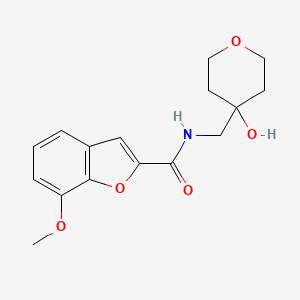![molecular formula C22H20N4O5S B2889567 2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide CAS No. 683794-26-5](/img/structure/B2889567.png)
2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O5S and its molecular weight is 452.49. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organophosphorus Compound Applications
One of the foundational studies in the realm of organophosphorus chemistry provided insights into how organophosphorus compounds, similar in complexity to the subject compound, engage in reactions to yield derivatives with potential applications in materials science and catalysis. Pedersen and Lawesson (1974) explored the reactivity of organophosphorus compounds, suggesting mechanisms that could be relevant for understanding the chemical behavior and potential applications of the compound , such as in the development of novel catalysts or materials with unique electrical properties (Pedersen & Lawesson, 1974).
Synthesis of Novel Heterocyclic Compounds
Research by Krivokolysko, Dyachenko, and Litvinov (1999) focused on the synthesis of novel heterocyclic compounds through three-component condensation, which involves compounds bearing functional groups similar to the subject compound. This methodology has implications for the synthesis of complex molecules that could serve in the development of new materials or pharmaceuticals with improved performance (Krivokolysko, Dyachenko, & Litvinov, 1999).
Development of Antimicrobial Agents
Wardkhan, Youssef, Hamed, and Ouf (2008) explored the reactivity of a related compound to synthesize derivatives with antimicrobial activities. This research is indicative of the potential biomedical applications of such compounds, particularly in the development of new antimicrobial agents that could address the rising challenge of antibiotic resistance (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Insights into Dihydrofolate Reductase Inhibitors
Al-Wahaibi, Shaik, Elmorsy, Abdelbaky, García‐Granda, Thamotharan, Thiruvenkatam, and El-Emam (2021) provided structural insights into compounds closely related to the subject compound, showcasing their potential as dihydrofolate reductase inhibitors. This has significant implications for the design of novel therapeutics targeting cancer and other diseases, highlighting the compound's relevance in drug discovery and development (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-2-31-15-9-7-14(8-10-15)16-11-20(27)25-22(17(16)12-23)32-13-21(28)24-18-5-3-4-6-19(18)26(29)30/h3-10,16H,2,11,13H2,1H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBDOBKKHPVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2889485.png)
![1-(3,4-dimethoxybenzyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2889487.png)


![2-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide](/img/structure/B2889493.png)

![1-(2,5-dimethylbenzyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2889498.png)





![N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2889507.png)